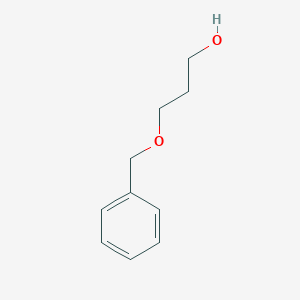
3-Benzyloxy-1-propanol
Overview
Description
3-Benzyloxy-1-propanol, also known as 3-benzyloxypropane-1-ol, is an organic compound with the molecular formula C9H14O2. It is a colorless liquid with a sweet, floral odor. This compound is used in a variety of applications, including as a solvent, a flavoring agent, and a surfactant. It is also used in the synthesis of various pharmaceuticals.
Scientific Research Applications
Synthetic Studies and Chemical Derivatives
- 3-Benzyloxy-1-propanol has been utilized in the synthesis of various chemical derivatives. For instance, 1-Phenyl-1-amino-2, 3-propanediol, a derivative, was obtained by ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, showcasing the compound's role in synthetic chemistry (Suami, Tetsuo, Uchida, Ichiro, & Umezawa, Sumio, 1956).
- Additionally, this compound has been implicated in the synthesis of various potential antidepressant agents, demonstrating its importance in medicinal chemistry (J. A. Clark et al., 1979).
Catalytic and Chemical Transformations
- The compound has been used in selective catalytic sp3 C-O bond cleavage with C-N bond formation in 3-alkoxy-1-propanols, highlighting its utility in specific catalytic processes (C. Chen & S. Hong, 2012).
- In the field of organic chemistry, it has been involved in the synthesis of zwitterionic benzoxaborole complexes, demonstrating its versatility in creating complex organic structures (James M Gamrat et al., 2018).
Application in Antiviral Agents Synthesis
- Research has also been conducted on synthesizing 1-[(3-Halo-1-Hydroxy-2-Propoxy)methyl]uracil and Thymine as potential antiviral agents using this compound, indicating its potential in antiviral drug development (E. Wang, Hou Chen, & C. Tzeng, 1993).
Asymmetric Synthesis and Enantioselectivity
- The compound has been used in the asymmetric desymmetrization of 2-substituted 1,3-propanediols, leading to enantiomerically enriched 3-benzyloxy-1-propanols. This underscores its role in asymmetric synthesis and enantioselectivity in organic reactions (T. Harada & K. Shiraishi, 2005).
Intermediate in Chemical Decomposition
- This compound has been studied as an intermediate in the thermal decomposition of certain compounds, shedding light on its role in chemical kinetics and reaction mechanisms (W. Adam & M. Heil, 1992).
Renewable Building Blocks in Material Science
- The compound has been explored in the context of renewable building blocks for enhancing reactivity towards benzoxazine ring formation, representing an application in green chemistry and material science (Acerina Trejo-Machin et al., 2017).
Mechanism of Action
Target of Action
3-Benzyloxy-1-propanol is an organic building block It’s known to be used as a starting reagent in the total synthesis of (+)-cocaine , suggesting that it may interact with similar targets as cocaine, such as the dopamine transporter.
Mode of Action
It’s known to undergo cleavage selectively at the C3-O position in the presence of a ruthenium catalyst . This suggests that it may interact with its targets through a mechanism involving the formation or breaking of chemical bonds.
Biochemical Pathways
This compound may be involved in the synthesis of a series of galactosyl phosphate diester derivatives of 9-β-D-arabinofuranosyladenine and 1-β-D-arabinofuranosylcytosine . These compounds are nucleoside analogs, which are often used in antiviral and anticancer therapies. Therefore, this compound may indirectly affect the biochemical pathways associated with these therapies.
Pharmacokinetics
Its physical properties, such as its boiling point of 111-114 °c/2 mmhg and density of 1049 g/mL at 25 °C , may influence its pharmacokinetic behavior.
Result of Action
Given its use in the synthesis of certain nucleoside analogs , it may indirectly contribute to the antiviral or anticancer effects of these compounds.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, given its specific boiling point . Additionally, its interaction with other substances in the environment, such as strong oxidizing agents , could also influence its action.
Safety and Hazards
3-Benzyloxy-1-propanol is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting it in eyes, on skin, or on clothing .
Relevant Papers One relevant paper is “Total Synthesis of (+)-Cocaine via Desymmetrization of a meso-Dialdehyde” published in Organic Letters . This paper discusses the use of this compound as a starting reagent in the total synthesis of (+)-cocaine .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins during its cleavage . The nature of these interactions is largely dependent on the specific biochemical reaction in which 3-Benzyloxy-1-propanol is involved.
Molecular Mechanism
The molecular mechanism of this compound involves its cleavage at the C3-O position in the presence of a ruthenium catalyst This reaction may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
3-phenylmethoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCYABRIJPUVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324524 | |
| Record name | 3-Benzyloxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4799-68-2 | |
| Record name | 3-(Benzyloxy)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4799-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 406922 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004799682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4799-68-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Benzyloxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary synthetic applications of 3-Benzyloxy-1-propanol in organic chemistry?
A1: this compound serves as a valuable chiral building block in organic synthesis. One notable application is its use in the total synthesis of (+)-cocaine. [] Researchers utilized a desymmetrization strategy, converting a meso-dialdehyde derived from this compound into the tropane ring system, a key structural component of cocaine. [] This highlights the compound's utility in constructing complex molecules with stereochemical control.
Q2: Can you elaborate on the desymmetrization reactions involving this compound and their significance?
A2: this compound can be effectively desymmetrized, meaning that its inherent symmetry is broken to generate enantiomerically enriched products. This is achieved through the enantioselective ring-cleavage of cyclic acetal derivatives derived from this compound. [, ] Oxazaborolidinones have proven to be effective catalysts for this transformation. [, ] This methodology offers a powerful tool for accessing enantiomerically pure this compound derivatives, which are essential building blocks for various pharmaceuticals and biologically active compounds.
Q3: Are there any examples of selective bond cleavage reactions involving this compound?
A3: Yes, research demonstrates the selective cleavage of the sp3 C-O bond at the C3 position of this compound. [] This selectivity is noteworthy, as it occurs even in the presence of the potentially reactive benzyl ether group. This reaction, catalyzed by ruthenium complexes, allows for the direct conversion of this compound derivatives to amides. [] This methodology provides a valuable tool for the synthesis of nitrogen-containing compounds, further expanding the synthetic utility of this compound.
Q4: Has this compound been used in the development of any other significant compounds?
A4: Beyond its role in (+)-cocaine synthesis, this compound has found application in developing novel gossypol Schiff base derivatives. [] These derivatives, incorporating (R)-(+)-2-amino-3-benzyloxy-1-propanol, exhibit intriguing structural features, including atropisomerism. [] Such compounds, with their unique stereochemical properties, hold potential for various biological activities and warrant further investigation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

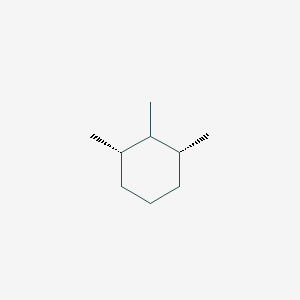
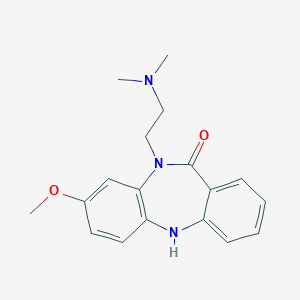
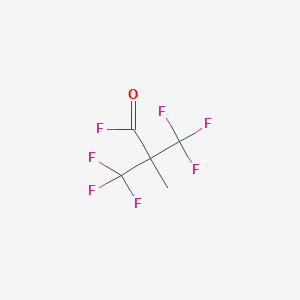
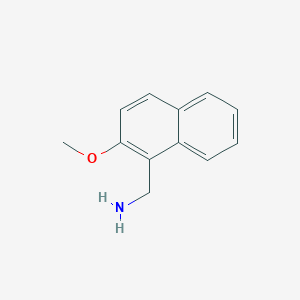
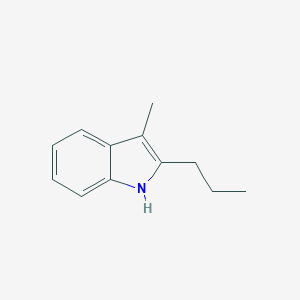
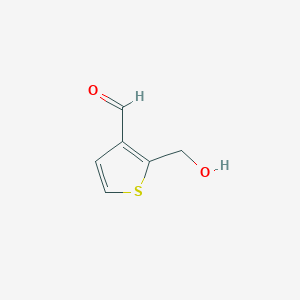
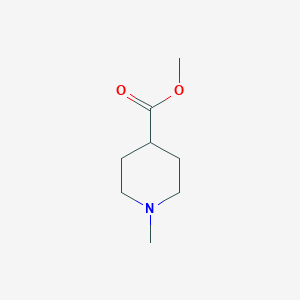
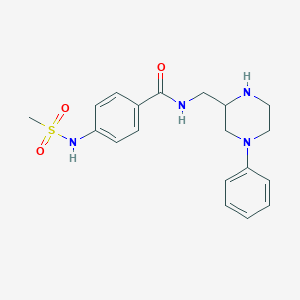
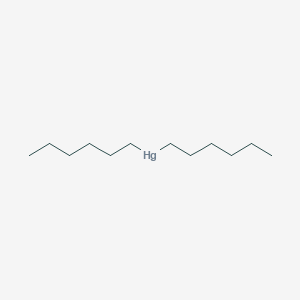
![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)
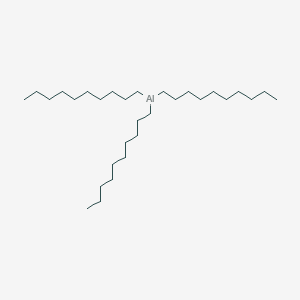
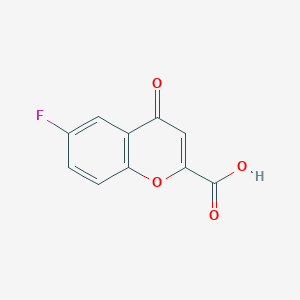
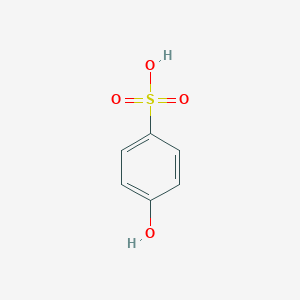
![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)